![molecular formula C13H21Cl2NO3 B4849733 2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4849733.png)
2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride
Übersicht
Beschreibung
2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, Cloxiquine.
Wirkmechanismus
The exact mechanism of action of Cloxiquine is not fully understood. However, it is believed to work by inhibiting the synthesis of bacterial DNA and RNA, thereby preventing the growth and replication of bacteria. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Cloxiquine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antiviral activity against herpes simplex virus and influenza virus. In addition, Cloxiquine has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cloxiquine in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of bacteria, making it a useful tool for researchers studying infectious diseases. Additionally, Cloxiquine has been shown to have low toxicity, making it a relatively safe compound to work with in the laboratory. However, one limitation of using Cloxiquine in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Cloxiquine. One area of interest is the development of new formulations of the compound that may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Cloxiquine and to identify any potential side effects or toxicities associated with its use. Finally, researchers may explore the potential applications of Cloxiquine in the treatment of other diseases, such as cancer or autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Cloxiquine has been extensively studied for its potential applications in the field of medicine. It has been found to have antibacterial, antiviral, and antifungal properties, making it a promising candidate for the treatment of various infectious diseases. Additionally, Cloxiquine has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-[2-[(3-chloro-4-ethoxyphenyl)methylamino]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3.ClH/c1-2-18-13-4-3-11(9-12(13)14)10-15-5-7-17-8-6-16;/h3-4,9,15-16H,2,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSQWHNVGALOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCOCCO)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




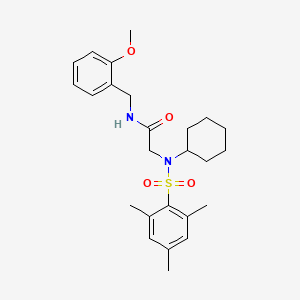
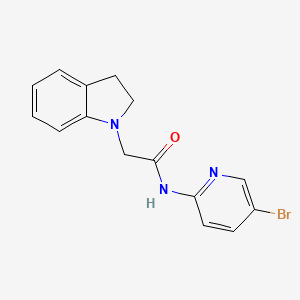
![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4849688.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4849696.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4849701.png)
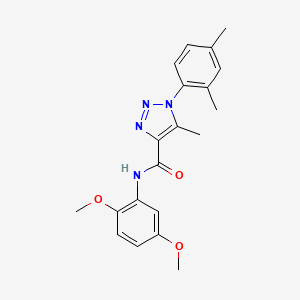
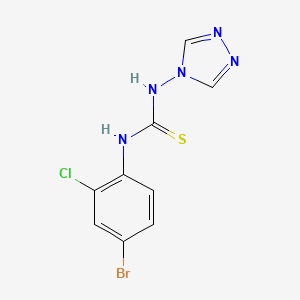

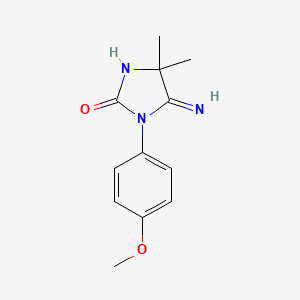
![3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4849731.png)
![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)